molecular formula C39H74N2O5S B11934646 [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate

Cat. No.: B11934646
M. Wt: 683.1 g/mol
InChI Key: MABGHTGWLLSUCV-ONUIUJJFSA-N
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Description

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Non-2-enyl Group: The (Z)-non-2-enyl group can be synthesized through the Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the desired alkene.

    Attachment of the Dimethylaminoethylsulfanylcarbonyl Group: This step involves the reaction of dimethylaminoethanethiol with a suitable carbonyl compound to form the sulfanylcarbonyl group.

    Formation of the Hexanoate Backbone: The hexanoate backbone is synthesized through esterification reactions, where hexanoic acid reacts with an alcohol in the presence of an acid catalyst.

    Coupling of the Functional Groups: The final step involves the coupling of the previously synthesized functional groups to form the complete compound. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, reducing reaction times and improving efficiency.

    Automated Reactors: Automated systems control reaction parameters such as temperature, pressure, and reagent addition, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes. It may interact with specific proteins or enzymes, providing insights into their functions.

    Medicine: Explored for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanism may involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Nucleic Acid Binding: Affecting gene expression or DNA replication.

Comparison with Similar Compounds

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate can be compared with similar compounds based on its structure and properties. Similar compounds include:

    [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-dodecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.

    [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tetradecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.

    [(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-pentadecan-7-yloxyhexyl)amino]hexanoate: Differing by the length of the alkyl chain.

The uniqueness of this compound lies in its specific combination of functional groups and the length of its alkyl chain, which may impart distinct chemical and biological properties.

Properties

Molecular Formula

C39H74N2O5S

Molecular Weight

683.1 g/mol

IUPAC Name

[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate

InChI

InChI=1S/C39H74N2O5S/c1-6-9-12-15-16-17-26-34-45-37(42)29-22-18-24-31-41(39(44)47-35-33-40(4)5)32-25-19-23-30-38(43)46-36(27-20-13-10-7-2)28-21-14-11-8-3/h17,26,36H,6-16,18-25,27-35H2,1-5H3/b26-17-

InChI Key

MABGHTGWLLSUCV-ONUIUJJFSA-N

Isomeric SMILES

CCCCCC/C=C\COC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCC)CCCCCC)C(=O)SCCN(C)C

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCN(CCCCCC(=O)OC(CCCCCC)CCCCCC)C(=O)SCCN(C)C

Origin of Product

United States

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